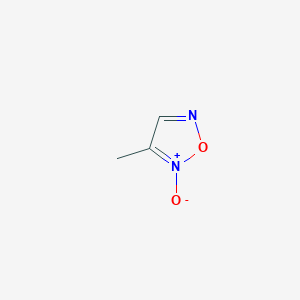![molecular formula C18H28OS B12560770 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one CAS No. 144424-56-6](/img/structure/B12560770.png)
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one is a chemical compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a decanone backbone
Méthodes De Préparation
The synthesis of 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable decanone derivative with a phenylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Applications De Recherche Scientifique
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one can be compared with similar compounds such as:
2-Chloro-4-methyl-6-(phenylsulfanyl)pyrimidine: This compound also contains a phenylsulfanyl group but differs in its core structure.
6-Methyl-6-(phenylsulfanylmethyl)decan-5-one: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
144424-56-6 |
|---|---|
Formule moléculaire |
C18H28OS |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
6-methyl-6-(phenylsulfanylmethyl)decan-5-one |
InChI |
InChI=1S/C18H28OS/c1-4-6-13-17(19)18(3,14-7-5-2)15-20-16-11-9-8-10-12-16/h8-12H,4-7,13-15H2,1-3H3 |
Clé InChI |
RSHJJSZICUMEBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(C)(CCCC)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




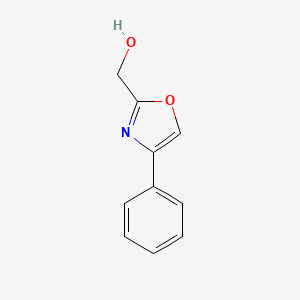
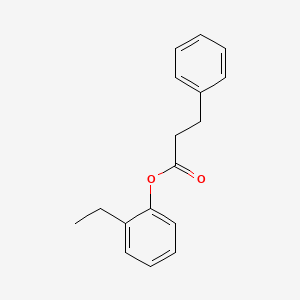
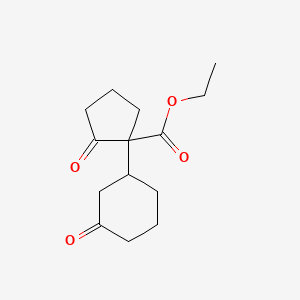
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
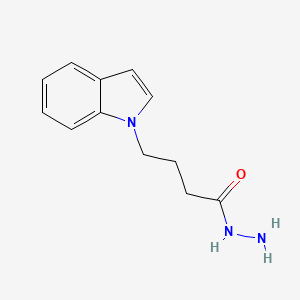
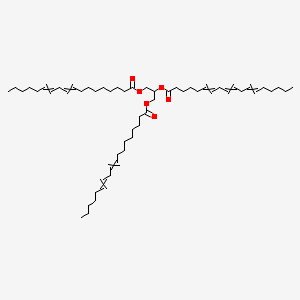
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
